2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide
2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1003135
InChI:
InChI=1S/C21H22ClN3O2S/c22-15-12-10-14(11-13-15)19(26)25-21(28)24-18-9-5-4-8-17(18)20(27)23-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,23,27)(H2,24,25,26,28)
SMILES:
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula:
C21H22ClN3O2S
Molecular Weight:
415.9 g/mol
2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide
CAS No.:
Cat. No.: VC1003135
Molecular Formula: C21H22ClN3O2S
Molecular Weight: 415.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClN3O2S |
|---|---|
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | 2-[(4-chlorobenzoyl)carbamothioylamino]-N-cyclohexylbenzamide |
| Standard InChI | InChI=1S/C21H22ClN3O2S/c22-15-12-10-14(11-13-15)19(26)25-21(28)24-18-9-5-4-8-17(18)20(27)23-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,23,27)(H2,24,25,26,28) |
| Standard InChI Key | KOZXONKIDYQQRA-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator